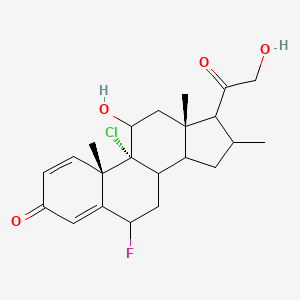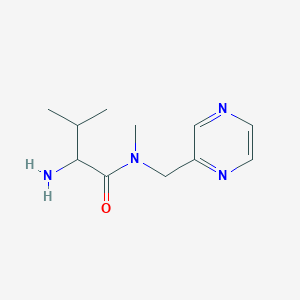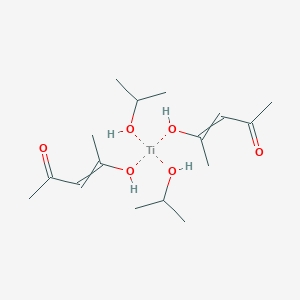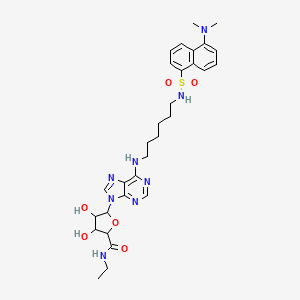![molecular formula C27H44O2 B14796894 (5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis. It is described as a hypocholesterolemic (lipid-lowering) agent. Colestolone was first reported in 1977 and has been studied extensively for its ability to significantly reduce serum cholesterol levels in both animals and humans .
准备方法
Synthetic Routes and Reaction Conditions: Colestolone is synthesized through a series of chemical reactions starting from cholesterol or its derivatives. The synthetic route typically involves the oxidation of cholesterol to form cholest-4-en-3-one, followed by further oxidation and rearrangement to yield colestolone. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of colestolone involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques such as chromatography is common to isolate colestolone from reaction mixtures .
化学反应分析
Types of Reactions: Colestolone undergoes various chemical reactions, including:
Oxidation: Colestolone can be further oxidized to form different derivatives.
Reduction: It can be reduced to form cholestanol derivatives.
Substitution: Colestolone can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed:
Oxidation Products: Various oxidized sterol derivatives.
Reduction Products: Cholestanol derivatives.
Substitution Products: Modified sterol compounds with different functional groups.
科学研究应用
Colestolone has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in inhibiting sterol biosynthesis in cell cultures.
Medicine: Investigated for its potential as a hypocholesterolemic agent to lower cholesterol levels in patients.
作用机制
Colestolone exerts its effects by inhibiting multiple early-stage steps in cholesterol biosynthesis, such as the enzyme HMG-CoA reductase. This inhibition leads to a reduction in the synthesis of cholesterol and other sterols. Colestolone does not affect late-stage steps in cholesterol biosynthesis, which helps to avoid the accumulation of toxic sterol intermediates. The compound is efficiently converted into cholesterol in the liver, further contributing to its lipid-lowering effects .
相似化合物的比较
Triparanol: Another cholesterol biosynthesis inhibitor, but with higher toxicity due to the accumulation of sterol intermediates.
Azacosterol: Similar to triparanol, it inhibits late-stage cholesterol biosynthesis and has associated toxicity.
Cholesterol: The end product of the biosynthesis pathway that colestolone inhibits.
Uniqueness of Colestolone: Colestolone is unique in its ability to inhibit early-stage cholesterol biosynthesis without causing the accumulation of toxic intermediates. This makes it a safer alternative compared to other inhibitors like triparanol and azacosterol .
属性
分子式 |
C27H44O2 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC 名称 |
(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18?,19-,20?,22+,23-,26-,27+/m0/s1 |
InChI 键 |
LINVVMHRTUSXHL-CVPMQUHFSA-N |
手性 SMILES |
CC(C)CCCC(C)[C@@H]1CC(=O)C2=C3CC[C@H]4CC(CC[C@@]4([C@@H]3CC[C@]12C)C)O |
规范 SMILES |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)

![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)

![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)
![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)


![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)
